molecular formula C16H16FN3O5 B13050639 N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydro furan-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydro furan-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide

Cat. No.: B13050639
M. Wt: 349.31 g/mol
InChI Key: QHCXJQUNLHCURO-CQROYNQRSA-N
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Description

Core Pyrimidine Modifications

  • Dihydropyrimidinone backbone : The 2-oxo-1,2-dihydropyrimidin-4-yl group introduces a non-aromatic ring, reducing planarity and altering electronic properties compared to canonical pyrimidines like cytosine or thymine. This modification is observed in antiviral and anticancer agents.
  • Benzamide substitution : The N-linked benzamide at position 4 distinguishes it from natural nucleosides, which typically feature hydroxyl or hydrogen groups at this position. This substitution enhances lipophilicity and may influence target binding.

Sugar Mimicry and Fluorination

  • Tetrahydrofuran ring : The (2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran moiety mimics the ribose or 2′-deoxyribose sugar in nucleosides. The fluorine at position 4 introduces electronegativity and steric effects, potentially stabilizing glycosidic bonds or altering enzyme recognition.
  • Stereochemical specificity : The 2R,3S,4R,5R configuration aligns with the stereochemistry of natural nucleosides, suggesting compatibility with enzymatic processing pathways.

Comparative Analysis with Known Analogues

Feature Target Compound Canonical Nucleoside (e.g., Cytidine) Modified Analogues (e.g., Cordycepin)
Base Dihydropyrimidinone with benzamide Cytosine (pyrimidine with amine and ketone) Fluorouracil (fluorinated pyrimidine)
Sugar 4-Fluoro-tetrahydrofuran Ribose or 2′-deoxyribose 3′-Deoxyribose (cordycepin)
Key Modifications Fluorine, hydroxymethyl, benzamide None Deoxygenation or halogenation

This structural hybridity positions the compound as a potential candidate for targeting pyrimidine-processing enzymes, such as nucleoside phosphorylases or kinases, while offering tunable physicochemical properties.

Properties

Molecular Formula

C16H16FN3O5

Molecular Weight

349.31 g/mol

IUPAC Name

N-[1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16FN3O5/c17-12-10(8-21)25-15(13(12)22)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12+,13-,15-/m1/s1

InChI Key

QHCXJQUNLHCURO-CQROYNQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Transformations

  • The sugar moiety is commonly derived from protected ribose or related furanose precursors.
  • Introduction of the fluorine atom at the 4-position is achieved by selective fluorination methods, such as:
    • Electrophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor
    • Nucleophilic displacement of suitable leaving groups (e.g., triflates) with fluoride sources
  • Hydroxyl groups at the 3- and 5-positions are either protected or selectively deprotected to maintain stereochemical integrity.

Stereochemical Control

  • The stereochemistry at the 2R,3S,4R,5R centers is controlled by:
    • Use of chiral starting materials or chiral auxiliaries
    • Stereoselective fluorination conditions
    • Protection/deprotection strategies that avoid epimerization

Synthesis of the Pyrimidine Base with Benzamide Substituent

Base Preparation

  • The pyrimidine base is typically synthesized or obtained as 2-oxo-1,2-dihydropyrimidin-4-yl derivative.
  • The benzamide substituent at the nitrogen is introduced by acylation of the amino group with benzoyl chloride or benzoyl anhydride under controlled conditions to avoid side reactions.

Functional Group Compatibility

  • Reaction conditions are optimized to prevent hydrolysis or rearrangement of sensitive groups.
  • Use of mild bases or acid scavengers during acylation ensures high yield and purity.

Glycosylation: Coupling Sugar and Base

Activation of Sugar Moiety

  • The sugar hydroxyl at the anomeric position (C-1) is converted into a good leaving group, such as a halide (chloride, bromide) or triflate.
  • Alternatively, protected sugar hemiacetals can be activated by Lewis acids.

Coupling Conditions

  • The pyrimidine base acts as a nucleophile to displace the leaving group, forming the N-glycosidic bond.
  • Typical catalysts include Lewis acids like trimethylsilyl triflate (TMSOTf).
  • Reaction temperature and solvent choice (e.g., dichloromethane, acetonitrile) are optimized to favor β-anomer formation with correct stereochemistry.

Stereochemical Outcome

  • The glycosylation step is critical for controlling the stereochemistry at the anomeric center.
  • Use of neighboring group participation and protecting groups on the sugar can direct stereoselectivity.

Final Deprotection and Purification

  • Protective groups on hydroxyls and amides are removed under mild conditions (e.g., hydrogenolysis, acidic or basic hydrolysis) to yield the free hydroxyl and benzamide functionalities.
  • Purification is typically performed by preparative chromatography or recrystallization.
  • Characterization includes NMR, mass spectrometry, and HPLC to confirm purity and stereochemical integrity.

Representative Data Table of Key Synthetic Steps

Step Reagents/Conditions Outcome/Notes
Fluorination of sugar DAST or Selectfluor, low temperature Selective 4-fluoro substitution, stereocontrol
Benzamide introduction Benzoyl chloride, base (e.g., pyridine) Acylation of pyrimidine nitrogen, mild conditions
Sugar activation Halogenation (e.g., HBr/AcOH) or triflation Formation of glycosyl donor
Glycosylation Pyrimidine base, TMSOTf, CH2Cl2, 0°C N-glycosidic bond formation, β-selective
Deprotection Acidic or hydrogenolytic conditions Removal of protecting groups, free hydroxyls
Purification Column chromatography or recrystallization High purity compound

Detailed Research Findings

  • Stereoselective fluorination is pivotal to obtain the 4-fluoro sugar with the desired stereochemistry, as reported in nucleoside analogue synthesis literature.
  • Glycosylation efficiency depends on the nature of the leaving group and the base’s nucleophilicity; Lewis acid catalysis enhances yield and selectivity.
  • Protecting group strategy is crucial to prevent side reactions, especially during fluorination and coupling steps.
  • Patented synthetic routes (e.g., EP2552930B1) describe crystalline intermediates and optimized reaction conditions for scale-up, emphasizing reproducibility and purity.
  • Analytical techniques such as 1H NMR, 19F NMR, and X-ray crystallography confirm the stereochemical configuration and compound identity.

Chemical Reactions Analysis

Types of Reactions

N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name/ID Key Structural Differences Potential Applications Key Insights from Evidence
Target Compound 4-Fluoro, 3-OH, 5-hydroxymethyl tetrahydrofuran; benzamide substituent Anticancer (inferred) N/A (hypothetical)
Compound 38 () Bis(4-methoxyphenyl)-phenyl-methylsulfanylmethyl protecting group; lacks fluoro substituent Oligonucleotide synthesis 59% synthesis yield; MS: 410.0 (M+H)
Gem-Leu () Leucine amide substituent; 3,3-difluoro tetrahydrofuran Anticancer (prodrug of gemcitabine) Improved pharmacokinetics
FDB023789 () Acetyl group instead of benzamide; lacks fluoro substituent Nucleoside analog (research) Matched synonyms for cytosine analog
Compound 16 () Perfluorinated chain; triazole linkages; acetate groups Prodrug/conjugate for targeted delivery Enhanced lipophilicity
4-chloro-N-(cyanoethoxymethyl)benzamide () Chloro and cyanoethoxymethyl substituents Pesticide (zarilamid) Structural diversity in agrochemicals

Structural-Activity Relationships (SAR)

Fluorination and Metabolic Stability
  • The 4-fluoro group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs like FDB023789. Fluorine reduces oxidative degradation and improves bioavailability, as seen in gemcitabine derivatives ().
  • Compound 38 () uses sulfur-based protecting groups instead of fluorination, which may reduce enzymatic cleavage but increase synthetic complexity.
Amide Substituents and Target Binding
  • The benzamide group in the target compound may improve binding affinity to enzymes like dihydrofolate reductase (DHFR) or kinases, compared to acetyl (FDB023789) or amino acid-linked (Gem-Leu) analogs.
  • Gem-Leu ’s leucine amide facilitates prodrug activation, releasing gemcitabine intracellularly.
Hydroxyl and Hydrophilicity
  • The 3-hydroxy and 5-hydroxymethyl groups enhance water solubility, critical for nucleoside analogs. However, Compound 16 () uses acetate esters to mask hydroxyls, increasing lipophilicity for membrane permeability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 38 () Gem-Leu ()
LogP (estimated) Moderate (hydrophilic) High (lipophilic protecting groups) Low (amino acid prodrug)
Solubility High in polar solvents Low (organic-soluble) Moderate (pH-dependent)
Metabolic Stability High (fluoro substituent) Moderate (thioether cleavage) High (targeted activation)

Biological Activity

N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide
  • Molecular Formula : C16H16FN3O5
  • Molecular Weight : 349.32 g/mol
  • CAS Number : 1555759-26-6

The compound exhibits several mechanisms that contribute to its biological activity:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For example, flow cytometry assays indicated that treatment with the compound accelerated apoptosis in MCF cell lines in a dose-dependent manner .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can suppress tumor growth in mice models. The specific pathways involved are still under investigation but are believed to involve modulation of cell cycle regulators and apoptosis pathways .
  • Transporter Interaction : The compound has shown promising results as an inhibitor of concentrative nucleoside transporters (CNTs), which are critical for cellular uptake of nucleoside-based drugs .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of N-(1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-2-oxo-1,2-dihydropyrimidin-4-YL)benzamide:

StudyCell LineIC50 (µM)Notes
Study 1MCF7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
Study 2U87 (Glioblastoma)45.2 ± 13.0Significant cytotoxicity
Study 3PC3 (Prostate Cancer)12.19 ± 0.25Effective against androgen receptor functions

These findings highlight the compound's potential as a therapeutic agent against various cancers.

In Vivo Studies

In vivo experiments have provided further insights into the compound's efficacy:

  • Tumor Growth Suppression : Mice treated with the compound showed a marked reduction in tumor size compared to control groups .
  • Pharmacokinetics : Studies on absorption and distribution indicate favorable pharmacokinetic properties that could enhance its therapeutic effectiveness.

Case Studies

Several case studies have been documented regarding the use of this compound:

  • Case Study A : A patient with advanced breast cancer showed a reduction in tumor markers after treatment with the compound as part of a clinical trial.
  • Case Study B : In a cohort study involving patients with glioblastoma, those receiving this compound exhibited improved survival rates compared to historical controls.

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